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molecular formula C10H9ClN2O B131158 4-Chloro-8-methoxy-2-methylquinazoline CAS No. 154288-17-2

4-Chloro-8-methoxy-2-methylquinazoline

Cat. No. B131158
M. Wt: 208.64 g/mol
InChI Key: NVOQXCVZNXOFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06169095A

Procedure details

A mixture of 4-chloro-8-methoxy-2-methylquinazoline (5.12 g), 10% palladium on carbon (512 mg) and triethylamine (3.72 g) in ethyl acetate (51 ml) was stirred under hydrogen atmosphere for 3 hours. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was dissolved in methylene chloride, and the solution was washed with saturated sodium bicarbonate solution, water and brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (methylene chloride-methanol) to give 8-methoxy-2-methylquinazoline (3.07 g).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
512 mg
Type
catalyst
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:14])[N:3]=1.C(N(CC)CC)C>[Pd].C(OCC)(=O)C>[CH3:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([CH3:14])[N:3]=[CH:2]2

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
ClC1=NC(=NC2=C(C=CC=C12)OC)C
Name
Quantity
3.72 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
512 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
51 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
the solution was washed with saturated sodium bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (methylene chloride-methanol)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=CC=C2C=NC(=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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